2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide
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Overview
Description
2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide is a heterocyclic compound that incorporates the pyrazolo[3,4-d]pyrimidine moiety. This compound is of significant interest due to its potential pharmacological activities and its role as a key intermediate in the synthesis of various polyfunctionalized heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide typically involves the reaction of pyrazolopyrimidinone with benzaldehyde in the presence of sodium acetate and glacial acetic acid. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide involves its interaction with various molecular targets and pathways. It has shown affinity towards adenosine receptors and other biological targets, potentially exerting its effects through modulation of these pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrimidinones and their derivatives, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazines: These compounds also incorporate the pyrazolo moiety and have been studied for their pharmacological properties.
Uniqueness
2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of both pyrazolo and pyrimidine rings. This structural arrangement contributes to its diverse pharmacological activities and its utility as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C19H16N6O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]-2-phenylacetamide |
InChI |
InChI=1S/C19H16N6O2/c20-16(26)15(12-7-3-1-4-8-12)22-19-23-17-14(18(27)24-19)11-21-25(17)13-9-5-2-6-10-13/h1-11,15H,(H2,20,26)(H2,22,23,24,27) |
InChI Key |
MRLMOLJEXFCEKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)NC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
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